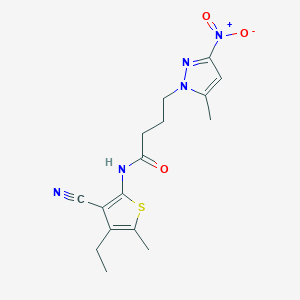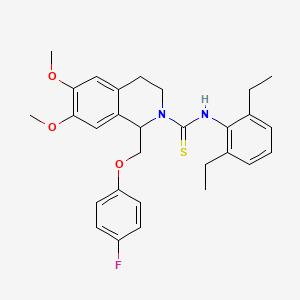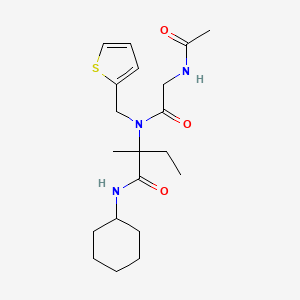
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of cyano, ethyl, and methyl groups. The pyrazole ring is then synthesized separately and coupled with the thiophene derivative through a butanamide linker. Common reagents used in these reactions include nitriles, alkyl halides, and nitro compounds, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents or nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the nitro group may yield an amino-pyrazole derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene or 3-methylthiophene.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole or 1-phenyl-3-methyl-5-pyrazolone.
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other thiophene or pyrazole derivatives.
Properties
Molecular Formula |
C16H19N5O3S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H19N5O3S/c1-4-12-11(3)25-16(13(12)9-17)18-15(22)6-5-7-20-10(2)8-14(19-20)21(23)24/h8H,4-7H2,1-3H3,(H,18,22) |
InChI Key |
YSNKCEWJBNXTPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CCCN2C(=CC(=N2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11448129.png)


![6,7-Dimethoxy-N-(2-methoxyethyl)-1-{[(4-methyl-2-oxo-2H-chromen-7-YL)oxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B11448159.png)
![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(4-methylphenoxy)-5-nitrophenyl]butanamide](/img/structure/B11448160.png)
![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11448164.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11448170.png)
![N-(4-ethylphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11448175.png)

![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11448186.png)
![2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole](/img/structure/B11448188.png)

![5-ethylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11448202.png)
![(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-ylsulfanyl)-aceti c acid ethyl ester](/img/structure/B11448207.png)
